
Beryllium--vanadium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium–vanadium (2/1) is a compound consisting of two parts beryllium and one part vanadium. Beryllium is a lightweight metal known for its high stiffness, thermal stability, and resistance to corrosion. Vanadium, on the other hand, is a transition metal known for its ability to form stable compounds and its use in strengthening steel. The combination of these two metals results in a compound with unique properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of beryllium–vanadium (2/1) can be achieved through various synthetic routes. One common method involves the use of spark plasma sintering technique. This method includes the following steps:
Material Proportioning: The appropriate amounts of beryllium and vanadium are measured and mixed.
Sintering: The mixture is subjected to spark plasma sintering, which involves applying a pulsed electric current to the powder mixture under pressure. This process significantly shortens the sintering time and allows for low-temperature sintering, which helps in maintaining the properties of the metals.
Polishing: The sintered material is then polished to achieve the desired surface finish.
Industrial Production Methods
In industrial settings, the production of beryllium–vanadium (2/1) often involves large-scale sintering processes. The use of advanced techniques such as spark plasma sintering ensures efficient production with minimal energy consumption and high-quality output.
化学反应分析
Types of Reactions
Beryllium–vanadium (2/1) undergoes various chemical reactions, including:
Oxidation: Both beryllium and vanadium can react with oxygen to form oxides.
Reduction: Vanadium can be reduced from its higher oxidation states to lower ones using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one element is replaced by another in the compound.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and vanadium oxides (V2O5, VO2).
Reduction: Lower oxidation state vanadium compounds.
Substitution: New compounds with substituted elements.
科学研究应用
Beryllium–vanadium (2/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for its potential use in medical devices and treatments due to its biocompatibility.
作用机制
The mechanism by which beryllium–vanadium (2/1) exerts its effects involves the coordination of beryllium and vanadium ions with various biomolecules. Beryllium ions, for example, can interact with proteins and other biomolecules, leading to changes in their structure and function . Vanadium ions can participate in redox reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Beryllium–titanium (2/1): Similar in terms of lightweight and high strength but differs in its chemical reactivity and applications.
Vanadium–chromium (2/1): Shares some properties with beryllium–vanadium (2/1) but has different oxidation states and reactivity.
Uniqueness
Beryllium–vanadium (2/1) is unique due to its combination of high strength, low weight, and resistance to oxidation and radiation. These properties make it particularly valuable in high-performance applications such as aerospace and nuclear industries.
属性
CAS 编号 |
37195-71-4 |
|---|---|
分子式 |
Be2V |
分子量 |
68.9659 g/mol |
InChI |
InChI=1S/2Be.V |
InChI 键 |
OXMGAFVJAVMKOA-UHFFFAOYSA-N |
规范 SMILES |
[Be].[Be].[V] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




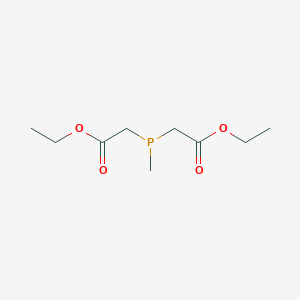
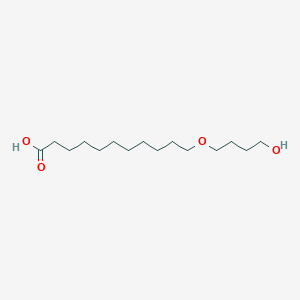
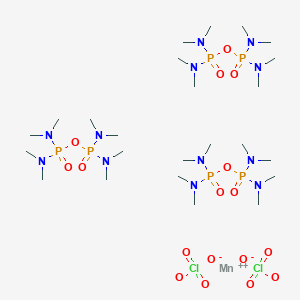

![2-[2-(Morpholin-4-yl)ethanesulfinyl]-1H-benzimidazole](/img/structure/B14659552.png)
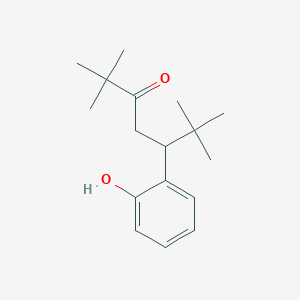
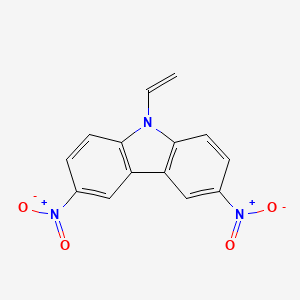

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)
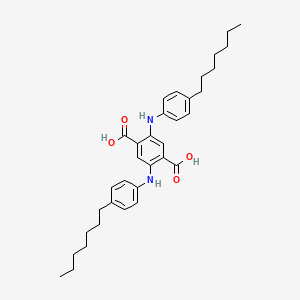
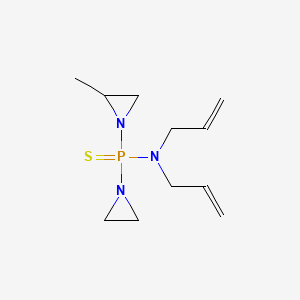
![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
